molecular formula C17H19ClN2O5S2 B4638194 METHYL 3-CHLORO-6-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-1-BENZOTHIOPHENE-2-CARBOXYLATE

METHYL 3-CHLORO-6-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-1-BENZOTHIOPHENE-2-CARBOXYLATE

Cat. No.: B4638194
M. Wt: 430.9 g/mol
InChI Key: VEQDFJSUEFREQS-UHFFFAOYSA-N
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Description

Methyl 3-chloro-6-({[1-(methylsulfonyl)-4-piperidyl]carbonyl}amino)-1-benzothiophene-2-carboxylate is a complex organic compound with a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloro-6-({[1-(methylsulfonyl)-4-piperidyl]carbonyl}amino)-1-benzothiophene-2-carboxylate typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes used in the laboratory. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-6-({[1-(methylsulfonyl)-4-piperidyl]carbonyl}amino)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-chloro-6-({[1-(methylsulfonyl)-4-piperidyl]carbonyl}amino)-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in the development of biochemical assays and as a probe for studying biological processes.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 3-chloro-6-({[1-(methylsulfonyl)-4-piperidyl]carbonyl}amino)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives and piperidine-containing molecules. Examples include:

    Benzothiophene-2-carboxylate derivatives: These compounds share the benzothiophene core and may have similar chemical properties and reactivity.

    Piperidine derivatives: These compounds contain the piperidine ring and may exhibit similar biological activities.

Uniqueness

Methyl 3-chloro-6-({[1-(methylsulfonyl)-4-piperidyl]carbonyl}amino)-1-benzothiophene-2-carboxylate is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

methyl 3-chloro-6-[(1-methylsulfonylpiperidine-4-carbonyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O5S2/c1-25-17(22)15-14(18)12-4-3-11(9-13(12)26-15)19-16(21)10-5-7-20(8-6-10)27(2,23)24/h3-4,9-10H,5-8H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQDFJSUEFREQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 3-CHLORO-6-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-1-BENZOTHIOPHENE-2-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 3-CHLORO-6-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-1-BENZOTHIOPHENE-2-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 3-CHLORO-6-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-1-BENZOTHIOPHENE-2-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 3-CHLORO-6-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-1-BENZOTHIOPHENE-2-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 3-CHLORO-6-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-1-BENZOTHIOPHENE-2-CARBOXYLATE
Reactant of Route 6
METHYL 3-CHLORO-6-({[1-(METHYLSULFONYL)-4-PIPERIDYL]CARBONYL}AMINO)-1-BENZOTHIOPHENE-2-CARBOXYLATE

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